

Enzymatic Synthesis of D-Psicofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-**Psicofuranose**, the furanose form of the rare sugar D-psicose (also known as D-allulose), has garnered significant attention in the pharmaceutical and food industries for its unique physiological properties. It is a C-3 epimer of D-fructose and is recognized for its low caloric value, with estimates of its energy contribution being as low as 0.3% of that of sucrose.[1] This makes it an attractive alternative sweetener. The enzymatic synthesis of D-psicose offers a highly specific and efficient route for its production, overcoming the challenges associated with chemical synthesis, which often result in low yields and complex purification processes.[2][3]

This document provides detailed application notes and protocols for the two primary enzymatic methods for D-psicose synthesis: direct epimerization of D-fructose using D-psicose 3-epimerase (DPEase) and a whole-cell biocatalytic approach for the conversion of D-glucose to D-psicose in engineered Escherichia coli.

Method 1: Direct Enzymatic Epimerization of D-Fructose

This method relies on the direct conversion of D-fructose to D-psicose, catalyzed by the enzyme D-psicose 3-epimerase (DPEase, EC 5.1.3.30). Several microbial sources of DPEase

have been identified, with enzymes from Agrobacterium tumefaciens and Clostridium cellulolyticum being well-characterized.[4][5][6]

Enzyme Characteristics and Optimal Conditions

The choice of enzyme is critical for maximizing the yield and efficiency of D-psicose production. The operational parameters for DPEases from different sources vary, particularly concerning optimal temperature, pH, and metal ion requirements.

Enzyme Source	Optimal pH	Optimal Temperatur e (°C)	Metal Ion Requiremen t	Conversion Yield (%)	Reference
Agrobacteriu m tumefaciens	8.0	50	Mn²+	32.9	[4][5]
Clostridium cellulolyticum H10	8.0	55	Co ²⁺	32	[6]
Clostridium scindens ATCC 35704	7.5 - 8.0	55	-	-	[7]
Bacillus sp. KCTC 13219	6.0	60	Mn²+	17.03	[8]

Experimental Workflow: D-Fructose to D-Psicose

Click to download full resolution via product page

Caption: Workflow for D-psicose production from D-fructose.

Detailed Experimental Protocols

This protocol is based on the expression of the A. tumefaciens DPEase gene in E. coli.[5]

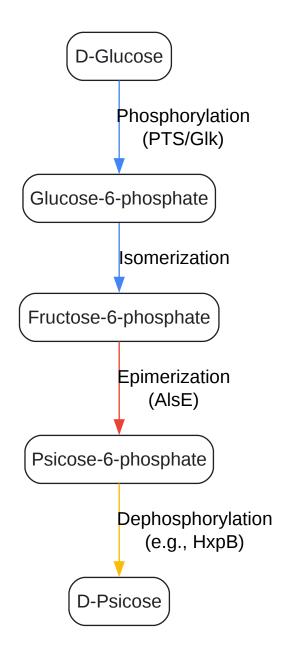
- Culture of Recombinant E. coli:
 - Inoculate a single colony of E. coli harboring the DPEase expression plasmid into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 20 μg/mL kanamycin).
 - Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀)
 reaches 0.5.[5]
- Induction of DPEase Expression:
 - Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[5]
 - Continue incubation at 16°C overnight with shaking.[5]
- Cell Lysis and Crude Extract Preparation:
 - Harvest the cells by centrifugation at 7,000 x g for 10 minutes.

- Resuspend the cell pellet in a cold binding buffer (e.g., 20 mM sodium phosphate buffer, 500 mM NaCl, 20 mM imidazole, pH 7.5).[9]
- Lyse the cells using a high-pressure homogenizer or sonication.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to obtain the crude enzyme extract.[9]
- Enzyme Purification:
 - Purify the DPEase from the crude extract using His-tag affinity chromatography (e.g., HisTrap HP column).[5]
 - Elute the bound enzyme with an imidazole gradient.
 - Further purify the enzyme using size-exclusion chromatography (e.g., Sephacryl S-300 HR).[5]

This protocol outlines the bioconversion of D-fructose to D-psicose using purified DPEase from A. tumefaciens.[4]

- Enzyme Preparation:
 - Incubate the purified DPEase with 1 mM MnCl₂ at 20°C for 4 hours.
 - Dialyze the enzyme overnight at 4°C against 50 mM EPPS buffer (pH 8.0) to remove unbound Mn²⁺.[5][10]
- Reaction Setup:
 - Prepare a reaction mixture containing:
 - D-fructose: 700 g/L
 - Purified DPEase: 15 U
 - 50 mM EPPS buffer (pH 8.0)
 - The total reaction volume can be scaled as needed.

- Enzymatic Reaction:
 - Incubate the reaction mixture at 50°C for 100 minutes.[4]
- Reaction Termination and Product Analysis:
 - Terminate the reaction by boiling the mixture for 10 minutes.
 - Analyze the product mixture for D-psicose concentration using High-Performance Liquid Chromatography (HPLC).


Expected Outcome: This protocol can yield up to 230 g/L of D-psicose, corresponding to a conversion yield of 32.9%.[4]

Method 2: Whole-Cell Biocatalysis from D-Glucose

This innovative approach utilizes engineered E. coli to produce D-psicose directly from D-glucose, bypassing the need for purified enzymes. This method leverages the cell's native metabolic pathways, with genetic modifications to enhance the flux towards D-psicose.[11][12] [13]

Metabolic Pathway for D-Psicose Production from D-Glucose in E. coli

Click to download full resolution via product page

Caption: Metabolic pathway for D-psicose synthesis from D-glucose.

Key Genetic Modifications in E. coli

To optimize D-psicose production, several genetic modifications are introduced:

 Overexpression of key enzymes: D-allulose 6-phosphate 3-epimerase (AlsE) and a suitable phosphatase (e.g., HxpB) are overexpressed to drive the conversion of fructose-6-phosphate to D-psicose.

 Deletion of competing pathways: Genes for enzymes in competing metabolic pathways may be deleted to direct more carbon flux towards D-psicose production.[11][12]

Quantitative Data for Whole-Cell Biocatalysis

Strain	Substrate	Titer (g/L)	Yield (%)	Productivity (g/L/h)	Reference
Engineered E. coli	D-Glucose	15.3	62	2.0	[11][13]

Detailed Experimental Protocol

This protocol is a representative method for whole-cell biocatalysis.[13]

- Strain Cultivation:
 - Grow the engineered E. coli strain in M9P medium with 40 g/L glucose at 37°C until the
 OD₆₀₀ reaches approximately 10.
 - Induce the expression of the necessary enzymes (e.g., with 1 mM IPTG and 100 ng/mL anhydrotetracycline, depending on the expression system).[13]
- Bioconversion:
 - Harvest the cells and resuspend them to an OD_{600} of ~10 in fresh M9P medium containing 40 g/L glucose and the inducers.
 - Incubate the cell suspension at a suitable temperature (e.g., 30°C) for a specified period (e.g., 8 hours).[13]
- Sample Analysis:
 - Take samples at regular intervals (e.g., 0, 4, and 8 hours).
 - Centrifuge the samples to remove the cells and analyze the supernatant for D-psicose and glucose concentrations using HPLC.

Expected Outcome: This method can achieve a D-psicose titer of up to 15.3 g/L with a yield of 62% from glucose.[11][13]

Concluding Remarks

The enzymatic synthesis of D-**psicofuranose** (as D-psicose) presents a viable and efficient alternative to chemical methods. The choice between using purified enzymes and whole-cell biocatalysis will depend on the specific application, available resources, and desired scale of production. The protocols provided herein offer a detailed guide for researchers and professionals to establish and optimize D-psicose production in their laboratories. Further research into enzyme engineering to improve thermostability and catalytic efficiency will continue to enhance the industrial feasibility of these enzymatic synthesis methods.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Immobilization of Agrobacterium tumefaciensd-psicose 3-epimerase onto titanium dioxide for bioconversion of rare sugar PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gowiki.tamu.edu [gowiki.tamu.edu]
- 6. Cloning, expression, and characterization of a D-psicose 3-epimerase from Clostridium cellulolyticum H10 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of d-Allulose with d-Psicose 3-Epimerase Expressed and Displayed on the Surface of Bacillus subtilis Spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in the Thermostability of d-Psicose 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Awakening the natural capability of psicose production in Escherichia coli UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 12. escholarship.org [escholarship.org]
- 13. Awakening the natural capability of psicose production in Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- To cite this document: BenchChem. [Enzymatic Synthesis of D-Psicofuranose: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8254897#psicofuranose-enzymatic-synthesis-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com